Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 439.42 g/mol. The compound is classified under thieno[3,4-d]pyridazine derivatives, which are known for their diverse biological activities, including anti-tumor and anti-microbial properties. The compound is primarily used for non-human research purposes and is not intended for therapeutic applications in humans or animals.
The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions that include:
The synthesis may utilize techniques such as:
The molecular structure of ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate features a thieno-pyridazine framework with various functional groups that contribute to its chemical properties:
The compound's InChI key is C1CC(C(=O)N2C=CC=C(C=C2)F)N(C(=O)C(=O)O)C1=O, which provides a unique identifier for its structure in chemical databases. Its solubility characteristics are not well documented but are crucial for its application in biological assays.
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo several chemical reactions:
Monitoring these reactions typically involves techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess reaction progress and product purity .
The mechanism of action for ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is not fully elucidated but is believed to involve:
Data supporting these mechanisms often come from in vitro studies assessing cell viability and enzyme inhibition assays .
The compound exhibits typical characteristics associated with thieno-pyridazine derivatives:
Key chemical properties include:
Relevant analyses would include stability studies under various environmental conditions (light, temperature, pH).
Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has potential applications in:
Its unique structural features make it a candidate for further research into its pharmacological properties and potential therapeutic uses .
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7